(2,4-Dimethylphenyl)(phenyl)acetonitrile
Overview
Description
Scientific Research Applications
Copper-Catalyzed Polymerization
(2,4-Dimethylphenyl)(phenyl)acetonitrile is closely related to the oxidative polymerization of 2,6-dimethylphenol, a process fundamental in producing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. Studies show that acetonitrile, structurally related to (2,4-Dimethylphenyl)(phenyl)acetonitrile, plays a critical role in the polymerization process, enhancing the catalytic activities of copper complexes used as catalysts. This improvement in catalytic efficiency is attributed to steric and electronic effects influenced by the solvent environment and ligand structures involved in the process (Guieu et al., 2004), (Huisman et al., 2006).
Solvent Effects in Polymerization
Research highlights the significant influence of solvents like acetonitrile in the polymerization of 2,6-dimethylphenol. The presence of acetonitrile, which shares structural similarities with (2,4-Dimethylphenyl)(phenyl)acetonitrile, can prevent the catalyst from becoming poisoned due to hydrolysis, thereby maintaining high activity levels (Gamez et al., 2001).
Synthesis and Characterization of Phenolic Compounds
Studies on the synthesis and characterization of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane derivatives, which are structurally related to (2,4-Dimethylphenyl)(phenyl)acetonitrile, have been conducted. These compounds exhibit unique absorption characteristics and are important in the development of cationic species used in various applications, including dyes and pigments (Sarma et al., 2007).
Electrochemical Analysis
Acetonitrile-based solutions are used in the electrochemical analysis of various compounds. Studies demonstrate the effectiveness of acetonitrile in separating mono- and dimethylphenols by capillary electrophoresis, suggesting potential applications in analytical chemistry (Porras et al., 2003).
Environmental Analysis
(2,4-Dimethylphenyl)(phenyl)acetonitrile's structural analogs have been explored for environmental applications. Molecularly imprinted polymers (MIPs) using 2,4-dimethylphenol as a template have been developed for the class-selective extraction of phenolic compounds from environmental water, showcasing the compound's potential in environmental monitoring and analysis (Qi et al., 2010).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-8-9-15(13(2)10-12)16(11-17)14-6-4-3-5-7-14/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZOOZSDJFIEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(phenyl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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